Studies have investigated the potential of d-camphoric acid as an anticancer agent. Research suggests that it exhibits cytotoxic effects (cell death) against various cancer cell lines, including breast, lung, and liver cancers []. The presence of metal cations, such as copper, nickel, and zinc, has been shown to enhance the cytotoxic activity of d-camphoric acid, suggesting its potential as a metal-dependent anticancer therapy []. However, further research is needed to understand the underlying mechanisms and translate these findings into clinical applications.
[] FC61020 | 124-83-4 | D-(+)-Camphoric acid - Biosynth,
d-Camphoric acid, being a chiral molecule, can recognize and interact with other chiral molecules through a process called chiral recognition. This property makes it valuable in the development of chiral separation techniques. Researchers have explored its use in chromatographic methods to separate enantiomers (mirror-image molecules) of various drugs and other biologically important molecules [].
[] d-Camphoric acid as a chiral stationary phase for high-performance liquid chromatography, Journal of Chromatography A, Volume 743, Issue 1-2, 1996, Pages 29-40,
Research on d-campphoric acid is ongoing, and potential applications in other fields are emerging. These include:
D-Camphoric acid, chemically known as 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a bicyclic dicarboxylic acid derived from the oxidation of camphor. It is characterized by its molecular formula and a molecular weight of approximately 200.23 g/mol. This compound typically appears as a white to light yellow crystalline powder, with a melting point ranging from 186 to 189 °C and a boiling point estimated at 298 °C . D-Camphoric acid exhibits optical activity, with a specific rotation of [α]20/D 46° in ethanol, indicating its chiral nature .
d-Camphoric acid is considered to have low to moderate toxicity []. However, it can cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation []. Here are some safety precautions to consider when handling d-Camphoric acid:
The primary method for synthesizing D-Camphoric acid involves the oxidation of camphor using nitric acid. This reaction yields D-Camphoric acid along with other byproducts depending on the reaction conditions . Alternative synthetic pathways include the use of diethyl oxalate and 3,3-dimethylpentanoic acid, which have been explored in laboratory settings to enhance yield and purity .
D-Camphoric acid finds various applications across multiple fields:
Interaction studies involving D-Camphoric acid focus primarily on its derivatives rather than the parent compound itself. For instance, cyclic imides synthesized from D-Camphoric acid have been tested for cytotoxicity and antiviral activity against various pathogens. These studies indicate that modifications to the D-Camphoric acid structure can significantly influence biological activity and efficacy against viral infections .
D-Camphoric acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Camphor | C10H16O | A bicyclic monoterpene used in flavoring and fragrance; precursor to D-Camphoric acid. |
Fenchone | C10H14O | A bicyclic ketone found in essential oils; exhibits different biological activities. |
Bornyl acetate | C12H20O2 | An ester derived from bornyl alcohol; used in perfumery and flavoring. |
Isoborneol | C10H18O | A bicyclic alcohol; used in organic synthesis and as a fragrance component. |
Uniqueness: D-Camphoric acid is distinct due to its dicarboxylic structure, which allows for diverse chemical reactivity compared to its monocarboxylic analogs like camphor or fenchone. Its ability to act as a chirality inducer also sets it apart in synthetic organic chemistry applications.
d-Camphoric acid, systematically named (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, represents a bicyclic dicarboxylic acid with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol [2] [3]. The compound possesses two chiral centers at positions C1 and C3 of the cyclopentane ring, establishing its stereochemical identity as the R,S-diastereomer [4] [5]. The absolute configuration is characterized by the R configuration at C1 and S configuration at C3, distinguishing it from other stereoisomers of camphoric acid [17].
The molecular structure features a five-membered cyclopentane ring bearing two carboxylic acid functional groups and three methyl substituents [1] [2]. The structural framework includes two quaternary carbon centers, with C1 bearing one methyl group and one carboxylic acid function, while C2 contains two methyl groups [3] [5]. The C3 position carries the second carboxylic acid group, creating the characteristic 1,3-dicarboxylic acid arrangement [2] [6].
The stereochemical configuration exhibits a cis-relationship between the two carboxylic acid groups, as confirmed by crystallographic studies [4] [17]. This spatial arrangement significantly influences the compound's physical and chemical properties, particularly its optical activity and crystal packing behavior [5] [11]. The rigid cyclopentane framework restricts conformational flexibility, maintaining the stereochemical integrity of the molecule under normal conditions [4] [17].
d-Camphoric acid crystallizes as white to almost white crystalline powder with well-defined thermal characteristics [12] [14]. The compound exhibits a melting point range of 183-187°C, with most analytical sources reporting values within 187°C as the standard melting point [10] [12] [14]. Thermogravimetric analysis demonstrates excellent thermal stability up to the melting point, with no significant decomposition observed below 180°C [14] [16].
The crystalline form displays characteristic powder diffraction patterns consistent with a monoclinic crystal system [12] [13]. X-ray crystallographic studies reveal specific lattice parameters and unit cell dimensions that define the three-dimensional arrangement of molecules within the crystal structure [33]. The crystal morphology typically presents as plate-like or needle-like crystals when recrystallized from appropriate solvents [11] [12].
Temperature-dependent studies indicate that the crystalline structure remains stable across normal handling and storage temperatures, with no polymorphic transitions observed in the range of ambient conditions to the melting point [12] [14]. The thermal behavior is consistent with the formation of hydrogen-bonded networks between carboxylic acid groups, contributing to the elevated melting point relative to similar molecular weight compounds [10] [14].
The solubility characteristics of d-camphoric acid demonstrate significant variation across different solvent systems [2] [11]. In aqueous media, the compound exhibits moderate solubility with approximately 0.8% solubility at 25°C, increasing substantially to 10% at 100°C [2]. This temperature-dependent solubility reflects the disruption of intermolecular hydrogen bonding networks with increasing thermal energy [11].
Alcoholic solvents provide enhanced dissolution properties, with excellent solubility observed in ethanol and methanol [11] [14]. The compound demonstrates 50% solubility in ethanol at ambient temperature, while maintaining complete miscibility with methanol across typical working concentrations [2] [11]. The enhanced solubility in polar protic solvents results from favorable hydrogen bonding interactions between the carboxylic acid groups and alcohol hydroxyl functions [11].
Solvent | Solubility at 25°C | Solubility at Higher Temperature |
---|---|---|
Water | 0.8% | 10% (100°C) |
Ethanol | 50% | Complete miscibility |
Methanol | High solubility | Complete miscibility |
Ethylene glycol | 5% | Enhanced at elevated temperature |
Chloroform | Insoluble | Insoluble |
Non-polar and weakly polar solvents show limited dissolution capacity, with chloroform and similar halogenated solvents demonstrating essentially no solubility [2]. This selectivity pattern reflects the polar nature of the dicarboxylic acid functionality and the requirement for hydrogen bonding capability in effective solvents [11].
d-Camphoric acid exhibits strong dextrorotatory optical activity, with specific rotation values consistently measured in the positive range [11] [14] [15]. The specific optical rotation [α]₂₀/D is reported as +44.5° to +48.5° when measured at 20°C using the sodium D-line (589 nm) with a concentration of 10 g/100 mL in ethanol [15] [16]. Alternative measurement conditions using different concentrations yield values of +43.0° to +49.0° at 5 g/100 mL concentration in ethanol [14].
The optical rotation parameters demonstrate excellent reproducibility and stability under standard analytical conditions [11] [14]. Temperature variation studies indicate minimal changes in specific rotation values across the range of 15-25°C, confirming the structural stability of the chiral centers [14] [15]. The magnitude of optical rotation reflects the rigid stereochemical environment created by the cyclopentane ring system and the influence of both chiral centers on the overall molecular polarization [11].
Wavelength-dependent optical rotation measurements reveal normal dispersion behavior consistent with the absence of chromophoric groups near the measurement wavelengths [14] [15]. The optical purity of commercial samples can be reliably assessed through specific rotation measurements, with deviations from expected values indicating the presence of enantiomeric impurities or racemic contamination [11] [14].
¹H Nuclear Magnetic Resonance spectroscopy of d-camphoric acid reveals characteristic chemical shifts consistent with the cyclopentane dicarboxylic acid structure [18] [21]. The spectrum displays distinct resonances for the carboxylic acid protons appearing as a broad singlet at approximately 12.1 ppm, indicating hydrogen bonding in solution [18]. The methine proton adjacent to the carboxylic acid group at C3 appears as a complex multiplet around 2.737 ppm [18].
The methylene protons of the cyclopentane ring generate multiple overlapping signals in the region of 1.135-2.371 ppm, with specific assignments dependent on their proximity to electron-withdrawing carboxylic acid groups [18] [22]. The three methyl groups produce distinct signals, with the methyl groups attached to C2 appearing as singlets around 1.201 and 1.135 ppm, while the methyl group at C1 resonates at 1.370 ppm [18].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework [20] [23]. The carboxylic acid carbonyl carbons appear in the characteristic region around 170-180 ppm, reflecting the expected chemical shift for carboxylic acid functional groups [20] [36]. The quaternary carbon centers C1 and C2 exhibit chemical shifts in the range of 45-55 ppm, while the tertiary carbon C3 appears around 40-45 ppm [20].
The methyl carbon signals are distributed across the aliphatic region, with chemical shifts ranging from 15-30 ppm depending on their attachment to quaternary or tertiary carbons [20] [23]. The cyclopentane ring methylene carbons display chemical shifts between 20-35 ppm, consistent with their aliphatic nature and proximity to carboxylic acid substituents [20] [36].
Infrared spectroscopy of d-camphoric acid demonstrates characteristic absorption bands corresponding to the functional groups present in the molecule [26] [27]. The most prominent features include broad O-H stretching vibrations of the carboxylic acid groups appearing in the region of 2500-3300 cm⁻¹, with maximum intensity typically observed around 3000 cm⁻¹ [26] [27]. This broad absorption reflects extensive hydrogen bonding between carboxylic acid dimers in the solid state [27].
The C=O stretching vibrations of the carboxylic acid groups produce intense bands in the region of 1650-1750 cm⁻¹ [26] [27]. These bands often appear as doublets due to the presence of two non-equivalent carboxylic acid groups and their different hydrogen bonding environments [27]. The exact frequencies depend on the degree of hydrogen bonding and crystal packing arrangements [26].
C-H stretching vibrations from the methyl and methylene groups generate multiple bands in the region of 2800-3000 cm⁻¹ [26] [27]. The aliphatic C-H stretching modes appear as sharp, well-defined peaks overlapping with the broader O-H absorption envelope [27]. Additional characteristic bands include C-O stretching vibrations around 1200-1300 cm⁻¹ and various bending modes of the cyclopentane ring system in the fingerprint region below 1500 cm⁻¹ [26] [27].
Gas-phase infrared spectroscopy reveals subtle differences compared to solid-state measurements, primarily in the O-H stretching region where hydrogen bonding effects are minimized [27]. These measurements provide valuable information about the intrinsic vibrational properties of the isolated molecule [27].
Mass spectrometry analysis of d-camphoric acid reveals characteristic fragmentation patterns that provide structural confirmation and analytical utility [29]. Under negative ion electrospray ionization conditions, the molecular ion [M-H]⁻ appears at m/z 199, corresponding to the deprotonated molecular species [29]. This molecular ion serves as the base for subsequent fragmentation processes [29].
The primary fragmentation pathway involves the loss of carbon dioxide (CO₂, 44 mass units) from one of the carboxylic acid groups, producing the [M-H-CO₂]⁻ ion at m/z 155 [29]. This fragmentation is particularly prominent for the cyclic dicarboxylic acid structure and represents the dominant fragmentation process under collision-induced dissociation conditions [29]. The loss of CO₂ reflects the relative stability of the resulting carboxylate anion [29].
Secondary fragmentation patterns include the combined loss of carbon dioxide and water (CO₂ + H₂O, 62 mass units) generating ions at m/z 137 [29]. This fragmentation pathway is characteristic of dicarboxylic acids and involves the elimination of both functional groups through coordinated bond cleavage processes [29]. Additional minor fragments result from the loss of water molecules and methyl groups from the cyclopentane ring system [29].
The fragmentation behavior differs significantly from linear dicarboxylic acids due to the constrained cyclic structure, which limits certain rearrangement processes while favoring others [29]. The unique fragmentation pattern serves as a diagnostic tool for the identification and quantification of d-camphoric acid in complex mixtures [29].
Hirshfeld surface analysis provides detailed insights into the intermolecular interactions governing the crystal packing of d-camphoric acid and its derivatives [31] [32]. The three-dimensional Hirshfeld surfaces mapped over normalized contact distance (dnorm) reveal specific regions of close intermolecular contact, appearing as red spots on the molecular surface [31] [32]. These red regions correspond to hydrogen bonding interactions between carboxylic acid groups of adjacent molecules [31].
Two-dimensional fingerprint plots derived from Hirshfeld surface analysis quantify the relative contributions of different intermolecular contact types [31] [32]. The analysis reveals that hydrogen-hydrogen contacts constitute the largest contribution at approximately 61.7% of all intermolecular interactions [32]. Carbon-hydrogen and hydrogen-carbon contacts represent 18.1% of the total surface interactions, while oxygen-hydrogen contacts account for 13.5% [32].
The crystal packing arrangement demonstrates the formation of hydrogen-bonded chains along specific crystallographic directions [31] [32]. Carboxylic acid groups engage in classical O-H···O hydrogen bonding, creating dimeric units that propagate throughout the crystal structure [32]. The hydrogen bonding geometry exhibits typical parameters with donor-acceptor distances and angles consistent with strong intermolecular interactions [31].
Irritant